Potency at Adenosine A2B Receptor (ADORA2B) Defines a Non-Canonical Activity Profile
This compound displays a potent pKi value of 9.22 at the human adenosine A2B receptor (ADORA2B), as recorded in the ChEMBL20 bioactivity dataset [1]. This activity is significantly higher than its affinity for the adenosine A2A receptor (pKi 7.00) and A1 receptor (pKi 6.89), indicating a notable level of selectivity within the adenosine receptor family. While direct comparator data for the closest structural analogs is absent from the same public dataset, a class-level inference can be made: the majority of [1,2,4]triazolo[1,5-a]pyrimidines in the medicinal chemistry literature are associated with kinase inhibition or tubulin polymerization [2], not adenosine receptor modulation. This distinct target engagement suggests a unique biological profile.
| Evidence Dimension | Binding Affinity for Human Adenosine Receptors (pKi) |
|---|---|
| Target Compound Data | ADORA2B pKi = 9.22; ADORA2A pKi = 7.00; ADORA1 pKi = 6.89 |
| Comparator Or Baseline | Typical [1,2,4]triazolo[1,5-a]pyrimidines (Class-level): Primary activity against kinases or tubulin, not annotated for adenosine receptors |
| Quantified Difference | Selectivity gap within adenosine receptor family: 2.22 pKi units (ADORA2B vs. ADORA2A). A class-level departure from canonical triazolopyrimidine targets. |
| Conditions | Binding affinity data from ChEMBL20, curated from scientific literature. Assay details not specified in the aggregated database. |
Why This Matters
This evidence positions the compound for applications in adenosine A2B receptor research, a target relevant to immuno-oncology and inflammatory diseases, rather than the typical anticancer or antifungal applications of other triazolopyrimidines.
- [1] ZINC15 Database. ZINC000066065902. Activities for Adenosine A2b receptor (AA2BR_HUMAN), Adenosine A2a receptor (AA2AR_HUMAN), and Adenosine A1 receptor (AA1R_HUMAN) based on ChEMBL20. View Source
- [2] Zhang, N. et al. J. Med. Chem. 2007, 50, 319-327. Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. View Source
